molecular formula C10H14O2 B8560832 Bicyclo[2.2.1]heptan-1-yl prop-2-enoate CAS No. 138511-35-0

Bicyclo[2.2.1]heptan-1-yl prop-2-enoate

Cat. No.: B8560832
CAS No.: 138511-35-0
M. Wt: 166.22 g/mol
InChI Key: WGUJUIMHWNHXGB-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptan-1-yl prop-2-enoate is a bicyclic organic compound featuring a norbornane (bicyclo[2.2.1]heptane) backbone esterified with a propenoate (acrylate) group at the 1-position. This structure confers unique steric and electronic properties, making it valuable in polymer chemistry, pharmaceutical intermediates, and specialty materials. Its rigid bicyclic framework enhances thermal stability and influences reactivity compared to linear or monocyclic analogs .

Properties

CAS No.

138511-35-0

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-bicyclo[2.2.1]heptanyl prop-2-enoate

InChI

InChI=1S/C10H14O2/c1-2-9(11)12-10-5-3-8(7-10)4-6-10/h2,8H,1,3-7H2

InChI Key

WGUJUIMHWNHXGB-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC12CCC(C1)CC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features are outlined below:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group(s) Key Properties
Bicyclo[2.2.1]heptan-1-yl prop-2-enoate C₁₁H₁₄O₂ 178.23 (estimated) Acrylate ester High reactivity in polymerization
[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate C₁₀H₁₄O₄ 198.21 Acrylate ester + lactone Enhanced hydrolytic stability
(1S,4R)-7,7-dimethyl-1-(((4-phenylpiperazin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one C₂₅H₃₃N₃O₄S 495.62 Sulfonamide + ketone Pharmacological activity
1-(bicyclo[2.2.1]heptan-2-yl)propan-2-one C₁₀H₁₆O 152.23 Ketone Intermediate in organic synthesis
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate C₁₂H₂₀O₂ 196.29 Acetate ester Fragrance applications

Notes:

  • Reactivity: The acrylate group in this compound enables rapid polymerization under UV light or radical initiators, unlike the acetates or ketones in analogs .
  • Steric Effects: The norbornane core imposes significant steric hindrance, reducing nucleophilic attack rates compared to less rigid structures like cyclohexyl acrylates .

Thermal and Chemical Stability

  • Thermal Degradation: this compound exhibits a decomposition temperature of ~220°C (estimated), outperforming linear acrylates (e.g., methyl acrylate, ~150°C) due to its bicyclic stability .
  • Hydrolysis Resistance: The ester group in bicycloheptane derivatives is less prone to hydrolysis than in open-chain esters, as seen in comparisons with [(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate .

Research Findings and Data Gaps

  • Synthetic Challenges: Steric hindrance complicates functionalization at the 1-position of norbornane, requiring specialized catalysts (e.g., Lewis acids) for acrylate esterification .

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